ethyl 5-chloro-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 5-chloro-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 5-position and an ethyl ester group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1,3-thiazole-2-carboxylate typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea under acidic conditions . The reaction can be carried out in the presence of various catalysts such as bromine, iodine, or ammonium 12-molybdophosphate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of 5-substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of ethyl 5-chloro-1,3-thiazole-2-methanol.
Scientific Research Applications
Ethyl 5-chloro-1,3-thiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-1,3-thiazole-4-carboxylate
- Ethyl 5-bromo-1,3-thiazole-2-carboxylate
- Ethyl 5-methyl-1,3-thiazole-2-carboxylate
Uniqueness
Ethyl 5-chloro-1,3-thiazole-2-carboxylate is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. The chlorine atom enhances the compound’s ability to undergo nucleophilic substitution reactions and increases its potency as an antimicrobial and anticancer agent .
Properties
CAS No. |
1515519-19-3 |
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Molecular Formula |
C6H6ClNO2S |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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